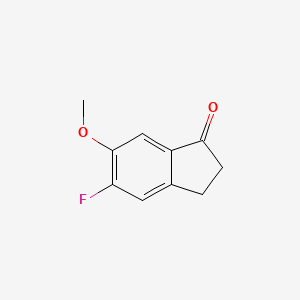
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 . The IUPAC name for this compound is 5-fluoro-6-methoxy-1-indanone .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is 1S/C10H9FO2/c1-13-10-5-7-6 (4-8 (10)11)2-3-9 (7)12/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Organic Photovoltaic Devices
5-Fluoro-6-methoxy-indan-1-one: is utilized as a building block in the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices . These NFAs, such as ITIC-2F, IHIC-2F, IEIC-2F, and IXIC-2F, are crucial for the development of highly efficient OPV devices. The compound’s role in OPV devices is significant due to its ability to facilitate charge transfer, which is essential for the performance of photovoltaic materials .
Anti-HIV-1 Research
Indole derivatives, including those related to 5-Fluoro-6-methoxy-indan-1-one , have been studied for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field, indicating the compound’s potential utility in developing new treatments for HIV-1 .
Biological Activity
The indole scaffold, which is closely related to 5-Fluoro-6-methoxy-indan-1-one , is found in many bioactive compounds. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular properties. This makes the compound a valuable candidate for further research into its biological potential .
Biosensing Applications
Compounds based on 5-Fluoro-6-methoxy-indan-1-one can be used in biosensing applications. Due to its structural versatility, it can be incorporated into sensors that detect biological or chemical changes. Its electron-accepting properties make it suitable for designing dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications .
Bioimaging
The indane-1,3-dione structure, related to 5-Fluoro-6-methoxy-indan-1-one , is used in bioimaging techniques. Its derivatives can be employed as contrast agents or fluorescent markers, aiding in the visualization of biological processes and structures .
Synthetic Intermediate for Biologically Active Molecules
5-Fluoro-6-methoxy-indan-1-one: serves as a synthetic intermediate in the design of various biologically active molecules. Its structure is a key component in the synthesis of compounds with potential therapeutic applications, ranging from cancer treatment to microbial infections .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-6-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZRFPIFJVKURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516704 |
Source


|
| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
83802-71-5 |
Source


|
| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

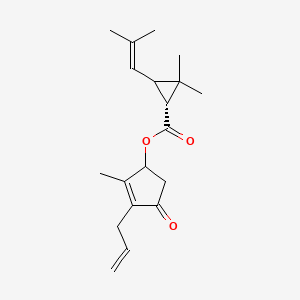
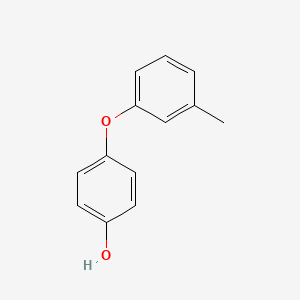
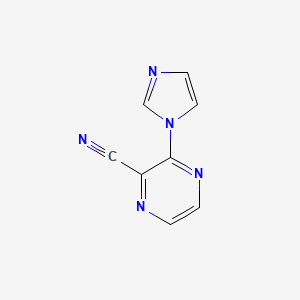
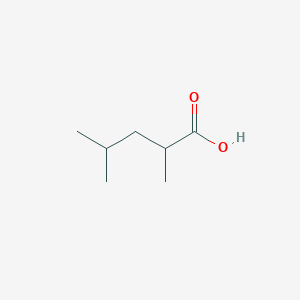
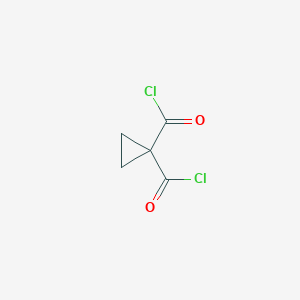



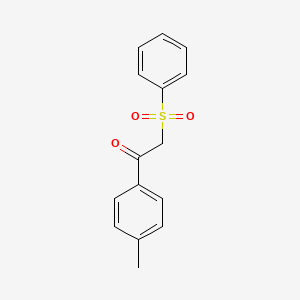

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
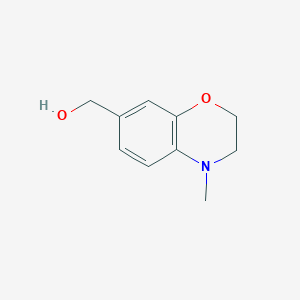
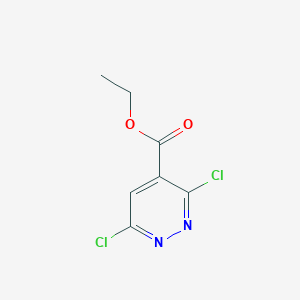
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)